4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide
Overview
Description
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets . For instance, some pyrazoles have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
Pyrazoles generally interact with their targets through hydrogen bonding and other intermolecular interactions . The presence of the bromine atom might enhance the compound’s reactivity and binding affinity to its target.
Biochemical Pathways
Pyrazoles can influence various biochemical pathways depending on their specific targets . For instance, if the compound targets liver alcohol dehydrogenase, it could affect the metabolism of alcohol and other related compounds .
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which could improve absorption and distribution . The pyrazole ring could also influence the compound’s metabolic stability .
Result of Action
Based on the potential target of liver alcohol dehydrogenase, the compound could potentially influence the metabolism of alcohol and other related compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the type of solvent can affect the intermolecular interactions between pyrazole molecules . Additionally, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide typically involves the bromination of 3-methyl-1-propyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide has several scientific research applications:
Comparison with Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Another brominated pyrazole with similar reactivity but different substitution patterns.
4-Bromo-1H-pyrazole: Lacks the methyl and propyl groups, leading to different chemical and biological properties.
3-Methyl-1-propyl-1H-pyrazol-5-amine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom enhances its utility in various synthetic transformations and research applications .
Properties
IUPAC Name |
4-bromo-5-methyl-2-propylpyrazol-3-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.BrH/c1-3-4-11-7(9)6(8)5(2)10-11;/h3-4,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUQRABJUQJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-43-3 | |
Record name | 1H-Pyrazol-5-amine, 4-bromo-3-methyl-1-propyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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